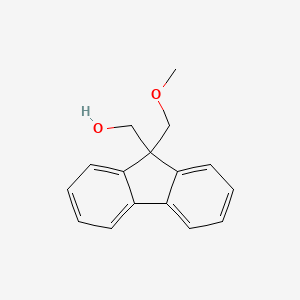
9-(Methoxymethyl)-9H-fluorene-9-methanol
Cat. No. B1612964
Key on ui cas rn:
697737-74-9
M. Wt: 240.3 g/mol
InChI Key: DCEGTWHQTPNCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06822109B2
Procedure details


Under nitrogen atmosphere and anhydrous condition, to a reactor were added in succession 80 ml of tetrahydrofuran, 22.6 g (0.1 mol) of 9,9-bis(hydroxymethyl)fluorene and 57 g (0.4 mol) of iodomethane. After the reaction mixture was admixed homogeneously by stirring, 4.6 g of 52% NaH in mineral oil (0.1 mol) was added batch-wise over 2 hours at room temperature, Upon completing the addition, the reaction mixture was stirred for further 2 hours. The unreacted iodomethane was recovered by distillation. The remainder was diluted with 100 ml of water, and extracted twice using 100 ml of diethyl ether for each time. The combined diethyl ether extract was dried over anhydrous sodium sulfate. After drying, thee ether solution was evaporated to dry to give 22.8 g of crude. The crude was purified through column chromatography to give 14.9 g of 9-methoxymethyl-9-hydroxymethyl-fluorene (yield 62%).

[Compound]
Name
oil
Quantity
0.1 mol
Type
reactant
Reaction Step One




Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([CH2:16][OH:17])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.I[CH3:19].[H-].[Na+]>O1CCCC1>[CH3:19][O:1][CH2:2][C:3]1([CH2:16][OH:17])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
oil
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
|
|
Name
|
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for further 2 hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The unreacted iodomethane was recovered by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The remainder was diluted with 100 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined diethyl ether extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thee ether solution was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 22.8 g of crude
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified through column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.9 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
